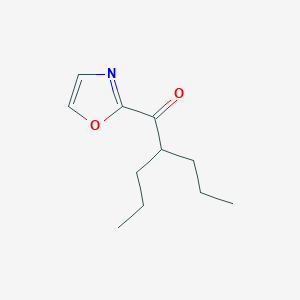

2-(2-Propylvaleryl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,3-oxazol-2-yl)-2-propylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-5-9(6-4-2)10(13)11-12-7-8-14-11/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOKYMZQUXDWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642063 | |

| Record name | 1-(1,3-Oxazol-2-yl)-2-propylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-38-1 | |

| Record name | 1-(2-Oxazolyl)-2-propyl-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)-2-propylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(2-Propylvaleryl)oxazole" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-Propylvaleryl)oxazole

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

This guide provides a comprehensive, technically-grounded framework for the synthesis and characterization of the novel compound, this compound. This molecule uniquely combines the well-established anticonvulsant moiety, 2-propylvaleric acid (valproic acid), with the versatile oxazole heterocycle, a common pharmacophore in medicinal chemistry. While no direct synthesis of this specific target has been reported in peer-reviewed literature, this document outlines a robust and logical synthetic strategy based on established, high-yield transformations in modern heterocyclic chemistry. We present a step-by-step protocol for a convergent synthesis, beginning with the preparation of a key acylating agent from valproic acid, followed by the strategic acylation of the oxazole core. Furthermore, a complete guide to the structural verification and purity analysis of the final compound is detailed, including predictive data for NMR, IR, and mass spectrometry to aid in experimental validation.

Introduction: Rationale and Strategic Overview

The synthesis of novel chemical entities by combining known bioactive fragments is a cornerstone of modern drug discovery. The target molecule, this compound, is an exemplary case. It is comprised of two key components:

-

The Valproate Moiety: Derived from valproic acid, a branched-chain carboxylic acid widely used as an anticonvulsant and mood stabilizer.[1][2] Its incorporation into new scaffolds is a promising avenue for developing novel therapeutics with potentially modulated activity or pharmacokinetic profiles.

-

The Oxazole Ring: A five-membered aromatic heterocycle that is a constituent of numerous natural products and synthetic pharmaceuticals.[3][4] The oxazole ring is often considered a privileged structure due to its metabolic stability and ability to engage in various non-covalent interactions with biological targets.

The proposed synthesis addresses the challenge of coupling these two fragments. A retrosynthetic analysis points to a primary challenge in oxazole chemistry: direct acylation at the C2 position. While the C2 proton is the most acidic, the resulting 2-lithiooxazole intermediate can be unstable and prone to ring-opening.[5][6][7] To circumvent this, our proposed strategy employs a more stable organometallic intermediate and a specialized acylating agent to ensure a clean and efficient reaction.

Retrosynthetic Analysis and Synthetic Strategy

Our strategy is built upon a convergent approach, preparing the two key fragments separately before their final coupling. The primary disconnection is made at the ketone carbonyl-oxazole C2 bond.

Caption: Retrosynthetic analysis of the target molecule.

This leads to a two-pronged forward synthesis:

-

Preparation of the Electrophile: Conversion of commercially available valproic acid into its corresponding N-methoxy-N-methylamide (Weinreb amide). The Weinreb amide is an ideal acylating agent as its chelated tetrahedral intermediate is stable, preventing the common problem of over-addition by the organometallic nucleophile.[8]

-

Formation of the Nucleophile and Coupling: Selective deprotonation of the oxazole ring at the C2 position using a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) to form a stable 2-magnesiooxazole.[8] This species is then reacted with the prepared Weinreb amide to furnish the desired 2-acyl oxazole in a controlled manner.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis and purification of this compound.

Part A: Synthesis of N-methoxy-N-methyl-2-propylpentanamide (Valproic Acid Weinreb Amide)

This protocol details the conversion of valproic acid to its Weinreb amide via an acid chloride intermediate.

Materials and Reagents

| Reagent | Formula | MW | Quantity |

| Valproic Acid | C₈H₁₆O₂ | 144.21 | 10.0 g |

| Oxalyl Chloride | (COCl)₂ | 126.93 | 7.5 mL |

| N,O-Dimethylhydroxylamine HCl | CH₃O(CH₃)NH·HCl | 97.54 | 8.1 g |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL |

| Pyridine | C₅H₅N | 79.10 | 14 mL |

| Saturated NaHCO₃ (aq) | - | - | 100 mL |

| 1 M HCl (aq) | - | - | 100 mL |

| Anhydrous MgSO₄ | - | - | As needed |

Step-by-Step Procedure:

-

Acid Chloride Formation: To a stirred solution of valproic acid (10.0 g, 69.3 mmol) in anhydrous DCM (100 mL) at 0 °C under a nitrogen atmosphere, add a catalytic amount of DMF (2-3 drops). Add oxalyl chloride (7.5 mL, 86.7 mmol) dropwise over 15 minutes. Gas evolution will be observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. The reaction is complete when gas evolution ceases.

-

Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude valproyl chloride as a pale yellow oil. Causality: This step must be performed thoroughly as residual oxalyl chloride will react with the amine in the next step.

-

Amide Formation: Dissolve the crude valproyl chloride in anhydrous DCM (100 mL) and cool to 0 °C. In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (8.1 g, 83.2 mmol) in DCM and add pyridine (14 mL, 173 mmol) dropwise at 0 °C.

-

Coupling Reaction: Add the amine solution to the stirred acid chloride solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Aqueous Work-up: Quench the reaction with 1 M HCl (50 mL). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ (100 mL), and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the Valproic Acid Weinreb Amide.

Part B: Synthesis of this compound

This protocol describes the final coupling step.

Materials and Reagents

| Reagent | Formula | MW | Quantity |

| Oxazole | C₃H₃NO | 69.06 | 1.0 g |

| Isopropylmagnesium Chloride | i-PrMgCl (2M in THF) | - | 8.7 mL |

| Valproic Acid Weinreb Amide | C₁₀H₂₁NO₂ | 187.28 | 3.25 g |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL |

| Saturated NH₄Cl (aq) | - | - | 50 mL |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 150 mL |

| Anhydrous MgSO₄ | - | - | As needed |

Step-by-Step Procedure:

-

Grignard Formation: To a solution of oxazole (1.0 g, 14.5 mmol) in anhydrous THF (50 mL) at 0 °C under a nitrogen atmosphere, add isopropylmagnesium chloride (2 M solution in THF, 8.7 mL, 17.4 mmol) dropwise.

-

Metallation: Stir the solution at 0 °C for 1 hour. The formation of 2-magnesiooxazole occurs smoothly.[8]

-

Acylation: In a separate flask, dissolve the Valproic Acid Weinreb Amide (3.25 g, 17.4 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the Grignard reagent solution at 0 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC or LC-MS.

-

Quenching and Extraction: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., gradient of 5% to 25% ethyl acetate in hexanes) to yield the final product, this compound.

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Synthesis and pharmacological evaluation of prodrugs of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d] [1,3] Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxazole - Wikipedia [en.wikipedia.org]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 2-(2-Propylvaleryl)oxazole

Executive Summary: The Structural Elucidation Imperative

In the landscape of modern drug discovery and materials science, the oxazole moiety is a privileged scaffold, appearing in numerous pharmacologically active compounds and functional materials.[1][2] The synthesis of novel oxazole derivatives, such as 2-(2-Propylvaleryl)oxazole, necessitates unambiguous structural confirmation. Spectroscopic analysis by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides the cornerstone for this validation. This guide offers a predictive framework for the spectroscopic signature of this compound and outlines the rigorous experimental workflows required for its empirical verification. By explaining the causality behind spectral features, we aim to equip researchers with the expertise to not only acquire but also confidently interpret the data, ensuring the integrity of their molecular constructs.

Proposed Synthetic Workflow

A robust characterization begins with a plausible synthetic route. The synthesis of a 2-acyloxazole can be approached through several established methods. A logical and efficient pathway involves the acylation of a 2-lithiated oxazole intermediate. This approach offers good control and is predicated on well-understood organometallic chemistry.[3]

Caption: Proposed synthesis of this compound via lithiation and acylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR, supported by 2D experiments like COSY, HSQC, and HMBC, would enable a complete and unambiguous assignment of the structure.[4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the oxazole ring protons and the highly branched 2-propylvaleryl side chain. The chemical shifts of the oxazole protons are influenced by the ring's aromaticity and the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.[5][6]

| Atom Position (See Structure) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment Rationale |

| H-4 | ~7.70 | s | - | Proton on C4 of the oxazole ring, typically downfield. |

| H-5 | ~7.20 | s | - | Proton on C5 of the oxazole ring. |

| H-α | ~3.50 | p | ~7.0 | Methine proton alpha to the carbonyl, deshielded by C=O. |

| H-β, H-β' | ~1.75 | m | - | Methylene protons on the two propyl chains. |

| H-γ, H-γ' | ~1.40 | m | - | Methylene protons on the two propyl chains. |

| H-δ, H-δ' | ~0.95 | t | ~7.5 | Terminal methyl protons of the two propyl chains. |

Structure for Atom Position Reference:

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will complement the ¹H data, confirming the carbon skeleton. The carbonyl carbon and the oxazole ring carbons are expected at the downfield end of the spectrum.[5]

| Atom Position | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C=O | ~185.0 | Ketone carbonyl carbon, significantly deshielded. |

| C-2 | ~158.0 | Oxazole ring carbon adjacent to O and N, attached to the acyl group. |

| C-5 | ~142.0 | Oxazole ring carbon adjacent to oxygen. |

| C-4 | ~128.0 | Oxazole ring carbon. |

| C-α | ~50.0 | Methine carbon alpha to the carbonyl. |

| C-β, C-β' | ~35.0 | Methylene carbons on the propyl chains. |

| C-γ, C-γ' | ~20.0 | Methylene carbons on the propyl chains. |

| C-δ, C-δ' | ~14.0 | Terminal methyl carbons of the propyl chains. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons for accurate integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm and a longer acquisition time with a sufficient number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are essential for definitive signal assignment.[4]

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy is a rapid and effective technique for identifying key functional groups within a molecule. The spectrum of this compound is expected to be dominated by a strong carbonyl stretch and vibrations characteristic of the oxazole ring.[7][8]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment & Rationale |

| ~3120 | C-H stretch | Aromatic C-H stretching from the oxazole ring. |

| ~2960, 2870 | C-H stretch | Aliphatic C-H stretching from the propyl side chains. |

| ~1715 | C=O stretch | Strong, sharp absorption characteristic of a ketone carbonyl conjugated to the oxazole ring. |

| ~1620 | C=N stretch | Stretching vibration of the imine functionality within the oxazole ring. |

| ~1550 | C=C stretch | Aromatic-like C=C stretching of the oxazole ring. |

| ~1100 | C-O-C stretch | Asymmetric stretching of the ether linkage within the oxazole ring. |

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared by applying a small drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. If solid, a KBr pellet can be prepared by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for thin film) or a pure KBr pellet to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[9]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition.

| Analysis Type | Predicted m/z Value | Assignment & Rationale |

| HRMS (ESI+) | [M+H]⁺ = 196.1332 | Molecular Ion (Protonated). Calculated for C₁₁H₁₈NO₂. This provides unambiguous confirmation of the molecular formula. |

| EI Fragmentation | m/z = 167 | Loss of an ethyl radical (•CH₂CH₃) from the side chain. |

| EI Fragmentation | m/z = 126 | Cleavage alpha to the carbonyl, loss of the 2-propylpentyl radical, leaving the [Oxazole-C=O]⁺ fragment. |

| EI Fragmentation | m/z = 97 | Fragmentation of the side chain, corresponding to the [C₇H₁₃]⁺ fragment. |

| EI Fragmentation | m/z = 69 | The characteristic oxazole ring fragment [C₃H₃NO]⁺.[10] |

Experimental Protocol: HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. This is a soft ionization technique that will predominantly generate the protonated molecular ion [M+H]⁺.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain a mass measurement with high accuracy (< 5 ppm error).

Integrated Data Validation Workflow

Caption: Workflow for integrated spectroscopic data validation.

References

-

Palmer, D. C. (2008). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons. [Link]

-

Bowie, J. H., et al. (1973). Mass Spectrometry of Oxazoles. Semantic Scholar. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9255, Oxazole. [Link]

-

Wiley-VCH GmbH. Oxazole. SpectraBase. [Link]

-

Centurion University of Technology and Management. Oxazole.pdf. CUTM Courseware. [Link]

-

Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

ResearchGate. Oxazoles and Gas chromatography-Mass spectrometry. [Link]

-

Reva, I., et al. (2021). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. [Link]

-

ResearchGate. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Request PDF. [Link]

-

Wikipedia. Oxazole. [Link]

-

International Journal of Chemical and Physical Sciences. Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. [Link]

-

Jiménez, J. I., & Rodríguez, J. (2019). Naturally Occurring Oxazole-Containing Peptides. Marine drugs, 17(10), 582. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Hoogenboom, R., et al. (2014). Copolymer chain formation of 2-oxazolines by in situ 1H-NMR spectroscopy. RSC Publishing. [Link]

-

Data.gov. Compound 528410: Oxazole, 5-ethyl-2-propyl. [Link]

-

Kukk, E., et al. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics. [Link]

-

Kempe, K., et al. (2009). Synthesis and characterization of a series of diverse poly(2-oxazoline)s. Eindhoven University of Technology Research Portal. [Link]

-

Chbili, C., et al. (2022). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. RSC medicinal chemistry, 13(7), 841–849. [Link]

-

U.S. Department of Health & Human Services. Compound 528410: Oxazole, 5-ethyl-2-propyl. [Link]

-

ChemRxiv. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. [Link]

-

Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

ResearchGate. a IR spectra of pyrrole and PA, b IR spectrum of poly(PAP). [Link]

-

National Institute of Standards and Technology. Oxazole. NIST WebBook. [Link]

-

Wiley-VCH GmbH. 2-Phenyl-5-(2,5-xylyl)oxazole - Optional[FTIR] - Spectrum. SpectraBase. [Link]

Sources

- 1. ijcps.org [ijcps.org]

- 2. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Oxazole [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Predicting the Mechanism of Action for 2-(2-Propylvaleryl)oxazole: A Multi-faceted Approach

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive predictive analysis of the mechanism of action (MoA) for the novel chemical entity, 2-(2-Propylvaleryl)oxazole. By deconstructing the molecule into its constituent pharmacophores—a valproic acid (VPA) backbone and an oxazole ring—we hypothesize a multi-modal MoA. The primary predicted mechanisms are inherited from the well-characterized VPA moiety, including modulation of GABAergic neurotransmission, inhibition of voltage-gated ion channels, and epigenetic regulation via histone deacetylase (HDAC) inhibition.[1][2] The oxazole moiety is predicted to modulate the compound's pharmacokinetic profile and may introduce novel biological activities.[3][4] We present a structured, tiered experimental strategy, encompassing in silico modeling, biochemical assays, and cell-based functional screens, to systematically validate these predictions. This document serves as a foundational whitepaper for researchers, scientists, and drug development professionals initiating an investigation into this compound.

Introduction and Rationale

The rational design of novel therapeutics often involves the hybridization of known pharmacophores to achieve improved efficacy, selectivity, or pharmacokinetic properties. The structure of this compound represents a strategic fusion of two biologically significant moieties:

-

The 2-Propylvaleryl Group: This acyl group is derived from valproic acid (VPA), a branched short-chain fatty acid widely used in the clinic for epilepsy, bipolar disorder, and migraine prophylaxis.[2][5] The therapeutic efficacy of VPA is attributed to a complex and pleiotropic MoA that remains a subject of ongoing research.[1][6]

-

The Oxazole Ring: A five-membered aromatic heterocycle, the oxazole nucleus is a key structural motif in numerous natural products and FDA-approved pharmaceuticals.[3][7] Oxazole-containing compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][8][9]

The central hypothesis of this guide is that this compound will function as a VPA analogue, potentially acting as a pro-drug that undergoes hydrolysis to release VPA, or as a distinct entity whose activity is modulated by the oxazole ring. This document outlines the primary predicted mechanisms and proposes a robust, self-validating experimental workflow to elucidate its precise biological function.

Structural Analysis and Physicochemical Predictions

The chemical structure of this compound suggests several key physicochemical properties that will influence its biological activity. The valproyl group provides a lipophilic character, which is crucial for crossing the blood-brain barrier, a known feature of VPA. The oxazole ring, being a polar aromatic system, may alter the overall solubility, metabolic stability, and protein-binding characteristics of the molecule compared to VPA.

A critical question is the stability of the acyl-oxazole linkage. This bond may be susceptible to enzymatic hydrolysis by esterases in vivo, which would classify the compound as a pro-drug of valproic acid. Alternatively, if the linkage is stable, the entire molecule will act as the primary pharmacological agent, with the oxazole ring influencing target engagement.

Predicted Core Mechanisms of Action

Based on the VPA scaffold, we predict three primary, interconnected mechanisms of action.

Modulation of GABAergic Neurotransmission

A cornerstone of VPA's anticonvulsant activity is its enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA).[10] We predict that this compound will share this property through two potential pathways:

-

Inhibition of GABA Transaminase (GABA-T): By inhibiting the primary enzyme responsible for GABA degradation, the compound would increase synaptic GABA concentrations.[5]

-

Increased GABA Synthesis: The compound may stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[1]

Inhibition of Voltage-Gated Ion Channels

Neuronal hyperexcitability is a hallmark of seizure disorders. VPA is known to stabilize neuronal membranes by modulating ion channel activity.[5] We hypothesize that this compound will:

-

Block Voltage-Gated Sodium Channels (VGSCs): This action reduces the neuron's ability to fire high-frequency action potentials.[1]

-

Inhibit T-type Calcium Channels: This is particularly relevant for the control of absence seizures.[10]

Histone Deacetylase (HDAC) Inhibition

VPA is a well-established inhibitor of Class I and IIa histone deacetylases.[2] This epigenetic mechanism, which leads to histone hyperacetylation and changes in gene expression, is thought to underlie its mood-stabilizing and neuroprotective effects.[10] Given the structural conservation of the valproyl group, we strongly predict that this compound will retain HDAC inhibitory activity. This is a critical pathway to investigate as it connects the compound to potential therapeutic applications in oncology and neurodegenerative diseases.[11]

Below is a diagram illustrating the convergence of these predicted pathways on neuronal function.

Proposed Experimental Strategy for MoA Validation

To systematically test our hypotheses, we propose a tiered experimental approach. This workflow is designed to first establish the basic biochemical interactions and metabolic fate of the compound before proceeding to more complex cell-based functional assays.

Tier 1: Foundational Profiling

Causality: Before committing to extensive biochemical screening, it is essential to computationally predict binding affinities and, most importantly, determine if the compound acts as a pro-drug. The results of this tier dictate the choice of test article (parent compound vs. VPA) in subsequent assays.

Protocol 4.1.1: In Silico Molecular Docking

-

Objective: To predict the binding affinity and pose of this compound within the active sites of key targets (HDAC1, HDAC2, GABA-T, and models of VGSCs).

-

Methodology: a. Obtain crystal structures of human target proteins from the Protein Data Bank (PDB). b. Prepare the protein structures by removing water, adding hydrogens, and assigning charges. c. Generate a 3D conformer of this compound and perform energy minimization. d. Utilize molecular docking software (e.g., AutoDock Vina, Schrödinger Glide) to dock the ligand into the defined active site of each target. e. Analyze the results based on binding energy scores (kcal/mol) and key molecular interactions (hydrogen bonds, hydrophobic contacts). f. Use VPA as a positive control for comparison.

Protocol 4.1.2: Metabolic Stability & Hydrolysis Assay

-

Objective: To determine if the compound is hydrolyzed to VPA in a biological matrix.

-

Methodology: a. Prepare incubations of this compound (e.g., 1 µM) with human liver microsomes or S9 fractions, supplemented with appropriate cofactors (NADPH for CYP metabolism, UDPGA for UGT metabolism). b. Prepare parallel incubations in plasma to assess esterase activity. c. Incubate at 37°C and collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). d. Quench the reaction with ice-cold acetonitrile containing an internal standard. e. Analyze the samples using LC-MS/MS to quantify the disappearance of the parent compound and the appearance of VPA. f. Calculate the half-life (t½) and intrinsic clearance of the parent compound.

Tier 2: Biochemical Target Engagement

Causality: This tier provides direct evidence of molecular interaction between the compound and its predicted enzyme or receptor targets. These cell-free assays isolate the interaction to confirm target binding and quantify potency (IC50) without the complexity of cellular systems.

Protocol 4.2.1: HDAC Enzyme Inhibition Assay (Fluorometric)

-

Objective: To quantify the inhibitory activity of the compound against recombinant human HDAC enzymes (specifically Class I).

-

Methodology: a. Use a commercially available HDAC assay kit (e.g., from BPS Bioscience or Enzo Life Sciences). b. In a 96-well plate, add HDAC assay buffer, recombinant human HDAC enzyme, and serial dilutions of this compound (and VPA as a control). c. Initiate the reaction by adding the fluorogenic acetylated peptide substrate. d. Incubate at 37°C for a specified time (e.g., 30 minutes). e. Stop the reaction and measure fluorescence intensity using a plate reader. f. Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 4.2.2: GABA Transaminase (GABA-T) Inhibition Assay (Spectrophotometric)

-

Objective: To measure the direct inhibitory effect of the compound on GABA-T activity.

-

Methodology: a. Use a commercially available GABA-T assay kit or a well-established protocol that couples the transaminase reaction to a product that can be measured spectrophotometrically. b. In a 96-well plate, add assay buffer, purified GABA-T, and serial dilutions of the test compound. c. Initiate the reaction by adding GABA and the co-substrate α-ketoglutarate. d. Monitor the change in absorbance at the appropriate wavelength over time. e. Calculate the reaction rate and determine the percent inhibition at each compound concentration to derive the IC50.

Tier 3: Cellular Functional Validation

Causality: After confirming direct target engagement, it is crucial to verify that these interactions translate into the predicted biological effects in a relevant cellular context (e.g., primary neurons or neuronal cell lines).

Protocol 4.3.1: Electrophysiology (Whole-Cell Patch-Clamp)

-

Objective: To assess the functional effect of the compound on voltage-gated sodium and T-type calcium currents in cultured neurons.

-

Methodology: a. Culture primary hippocampal neurons or a suitable neuronal cell line (e.g., SH-SY5Y). b. Using a patch-clamp rig, establish a whole-cell recording configuration. c. Apply specific voltage protocols to isolate and record sodium or calcium currents. d. Establish a baseline current recording. e. Perfuse the cells with known concentrations of this compound and record the resulting changes in current amplitude and kinetics. f. Compare the effects to a known channel blocker as a positive control.

Protocol 4.3.2: Western Blot for Histone Acetylation

-

Objective: To confirm that HDAC inhibition leads to an increase in histone acetylation in cells.

-

Methodology: a. Treat cultured neuronal cells with various concentrations of the test compound for a set period (e.g., 24 hours). b. Harvest the cells and perform histone extraction. c. Quantify protein concentration using a BCA assay. d. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. e. Probe the membrane with primary antibodies specific for acetylated Histone H3 (Ac-H3) and acetylated Histone H4 (Ac-H4). f. Use an antibody for total H3 or β-actin as a loading control. g. Apply a secondary HRP-conjugated antibody and detect the signal using an ECL substrate. h. Quantify band density to determine the fold-change in acetylation relative to the vehicle control.

Data Synthesis and Interpretation

The data generated from this multi-tiered approach will provide a comprehensive profile of the compound's MoA. The results should be synthesized to build a coherent narrative.

| Experiment | Parameter Measured | Interpretation of Positive Result |

| Metabolic Stability | t½, Appearance of VPA | Short t½ with VPA formation suggests a pro-drug. Stable compound suggests parent molecule is active. |

| HDAC Assay | IC50 (nM to µM) | Low IC50 confirms direct inhibition of HDAC enzymes. |

| GABA-T Assay | IC50 (µM) | Low IC50 confirms direct inhibition of GABA degradation. |

| Patch-Clamp | % Reduction in current | A dose-dependent reduction in Na+ or Ca2+ currents confirms functional ion channel blockade. |

| Western Blot | Fold-change in Ac-H3/H4 | Increased acetylation confirms target engagement of HDACs in a cellular context. |

A positive result in all three mechanistic arms would classify this compound as a pleiotropic agent similar to VPA. Discrepancies, such as potent HDAC inhibition but weak ion channel activity, would highlight it as a more selective VPA derivative, warranting further specialized investigation.

Conclusion

The novel entity this compound is a promising therapeutic candidate built upon the well-validated scaffold of valproic acid. Our predictive analysis, grounded in the known pharmacology of its constituent parts, strongly suggests a multi-modal mechanism of action centered on GABAergic modulation, ion channel inhibition, and epigenetic regulation through HDAC inhibition. The oxazole ring may serve to refine its pharmacological profile, potentially improving its drug-like properties or adding novel activities. The proposed experimental workflow provides a logical, step-wise, and robust framework for systematically testing these hypotheses. The successful elucidation of its MoA will be critical for guiding its future preclinical and clinical development.

References

- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.

- Chateauvieux, S., Morceau, F., Dicato, M., & Diederich, M. (2020).

- Ghodke-Puranik, Y., & Puranik, V. (2020).

- Kakkar, S., & Narasimhan, B. (2019).

- Wikipedia contributors. (n.d.).

- Goel, A., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Journal of Medicinal Chemistry.

- Patsnap Synapse. (2024).

- Scilit. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.

- Swellmeen, L. (2016).

- Dr. Oracle. (2025).

- Al-Masoudi, N. A., et al. (2022). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. Frontiers in Chemistry.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

- Priyanka, D., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.

- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry.

- El-Gendy, M. A., et al. (1991). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. Journal of Medicinal Chemistry.

Sources

- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 2. Valproate - Wikipedia [en.wikipedia.org]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

- 6. [PDF] Mechanism of Action of Valproic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 7. ijmpr.in [ijmpr.in]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. droracle.ai [droracle.ai]

- 11. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of 2-(2-Propylvaleryl)oxazole: A Technical Guide to Investigating its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold Merging Proven Pharmacophores

In the landscape of modern drug discovery, the strategic combination of known pharmacophores into novel chemical entities presents a compelling avenue for identifying next-generation therapeutics. 2-(2-Propylvaleryl)oxazole emerges as a molecule of significant interest, embodying a thoughtful hybridization of two moieties with rich pharmacological histories: the valproic acid (VPA) backbone and the versatile oxazole ring. VPA is a well-established branched-chain fatty acid with broad clinical applications, including the treatment of epilepsy, bipolar disorder, and migraine prophylaxis[1][2]. Its mechanisms of action are multifaceted, involving the enhancement of GABAergic neurotransmission, modulation of voltage-gated ion channels, and inhibition of histone deacetylases (HDACs)[3][4][5]. The oxazole nucleus, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, antibacterial, and anticancer properties[6][7][8].

The unique structural amalgamation in this compound, therefore, provides a strong rationale for investigating its potential as a novel therapeutic agent. This technical guide offers a comprehensive framework for exploring the prospective biological activities of this compound, grounded in established scientific principles and methodologies. It is designed to empower researchers to systematically evaluate its therapeutic potential, from initial screening to mechanistic elucidation.

Part 1: Inferred Biological Activities and Mechanistic Hypotheses

Given the structural parentage of this compound, its most probable biological activities are in the domains of neuroscience and oncology. The following sections outline the key areas of investigation, the underlying hypotheses, and the strategic approaches to their validation.

Potential Anticonvulsant Activity

The most direct therapeutic indication to explore for a VPA derivative is anticonvulsant activity. VPA's antiepileptic effects are attributed to its ability to increase GABA levels in the brain and modulate ion channel function[4][5]. The incorporation of the oxazole ring, a feature present in other compounds with demonstrated anticonvulsant properties, may serve to modulate the pharmacokinetic and pharmacodynamic profile of the VPA scaffold, potentially leading to enhanced efficacy or an improved side-effect profile[9][10][11].

Mechanistic Hypothesis: this compound may exert anticonvulsant effects by:

-

Enhancing GABAergic Neurotransmission: Similar to VPA, it may inhibit GABA transaminase or stimulate glutamic acid decarboxylase, leading to increased synaptic GABA concentrations.

-

Modulating Voltage-Gated Ion Channels: It could potentially block voltage-gated sodium and/or T-type calcium channels, thereby reducing neuronal hyperexcitability[3].

-

Interacting with Novel Targets: The oxazole moiety might confer affinity for other CNS targets involved in seizure propagation.

Potential Neuroprotective Effects

A growing body of evidence highlights the neuroprotective capabilities of VPA and its derivatives, making this a critical area of investigation[12][13][14]. VPA has shown promise in models of neurodegenerative diseases and acute neuronal injury, with mechanisms linked to its HDAC inhibitory activity, anti-inflammatory properties, and regulation of neurotrophic factors[13][14][15]. Oxazole-containing compounds have also been explored for their neuroprotective potential.

Mechanistic Hypothesis: this compound could confer neuroprotection through:

-

HDAC Inhibition: By inhibiting histone deacetylases, the compound may alter gene expression to favor neuronal survival, reduce apoptosis, and promote neurotrophic factor release.

-

Anti-inflammatory and Antioxidant Effects: The compound might suppress pro-inflammatory cytokine production in glial cells and reduce oxidative stress, both of which contribute to neuronal damage in various neurological conditions.

-

Modulation of Apoptotic Pathways: It may directly or indirectly inhibit key players in the apoptotic cascade, such as caspases.

Potential Anticancer Activity

The role of VPA as an HDAC inhibitor has also positioned it as a potential anticancer agent, often in combination with other chemotherapeutics[12]. Furthermore, numerous oxazole derivatives have been synthesized and evaluated for their potent anticancer activities, targeting various mechanisms including tubulin polymerization, protein kinases, and DNA topoisomerases[16][17].

Mechanistic Hypothesis: this compound may exhibit anticancer properties by:

-

HDAC Inhibition-Mediated Gene Regulation: Inducing changes in chromatin structure that lead to the expression of tumor suppressor genes and cell cycle arrest.

-

Inhibition of Cancer-Relevant Enzymes: The oxazole moiety could interact with the active sites of enzymes crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through intrinsic or extrinsic pathways.

Part 2: A Phased Experimental Approach to Validation

A systematic and tiered approach is recommended to efficiently evaluate the potential biological activities of this compound.

Phase I: Initial Screening and Activity Confirmation

This initial phase focuses on rapidly assessing the compound's activity in established, high-throughput in vitro and in vivo models.

A standard preclinical screening cascade for anticonvulsant drugs should be employed.

Experimental Workflow: Anticonvulsant Screening

Caption: Workflow for initial in vivo anticonvulsant screening.

Detailed Protocol: Maximal Electroshock (MES) Test

-

Animal Model: Male Swiss mice (20-25 g).

-

Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) dissolved in a suitable vehicle (e.g., 2% Tween 80 in saline). A vehicle control group is essential.

-

Time to Peak Effect: Determine the time of peak effect by administering a fixed dose and testing at different time points (e.g., 15, 30, 60, 120 minutes) post-injection.

-

Induction of Seizure: At the time of peak effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

-

Endpoint: Observe the presence or absence of the hind limb tonic extension phase. Protection is defined as the absence of this phase.

-

Data Analysis: Calculate the ED50 value using probit analysis.

Initial in vitro assays will provide insights into the compound's ability to protect neurons from common insults and its general cytotoxicity.

Experimental Workflow: In Vitro Neuroprotection

Caption: Workflow for in vitro neuroprotection screening assays.

Detailed Protocol: Glutamate Excitotoxicity Assay

-

Cell Culture: Plate SH-SY5Y cells in 96-well plates and allow them to adhere and differentiate for 24-48 hours.

-

Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.

-

Induction of Excitotoxicity: Add glutamate (e.g., 5 mM) to the culture medium and incubate for an additional 24 hours.

-

Viability Assessment: Measure cell viability using the MTT assay. Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-only treated control. Determine the EC50 value.

A preliminary screen against a panel of cancer cell lines from different tissue origins is recommended.

Table 1: Representative Cancer Cell Line Panel for Initial Screening

| Cell Line | Cancer Type | Key Characteristics |

| MCF-7 | Breast | Estrogen receptor-positive |

| MDA-MB-231 | Breast | Triple-negative |

| A549 | Lung | Non-small cell lung cancer |

| HCT116 | Colon | Colorectal carcinoma |

| PC-3 | Prostate | Androgen-independent |

| HeLa | Cervical | Human papillomavirus-positive |

Detailed Protocol: MTT Assay for Anticancer Activity

-

Cell Culture: Seed the selected cancer cell lines into 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours.

-

Viability Assessment: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO.

-

Data Analysis: Measure the absorbance at 570 nm and calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

Phase II: Mechanistic Elucidation

Once promising activity is confirmed in Phase I, the focus shifts to understanding the underlying mechanisms of action.

Experimental Approaches:

-

GABA-Transaminase (GABA-T) Inhibition Assay: Use a commercially available kit to measure the direct inhibitory effect of the compound on GABA-T activity.

-

Brain GABA Level Measurement: In animals treated with the compound, quantify GABA levels in brain homogenates using HPLC or ELISA. This can be particularly insightful in animal models of epilepsy where the compound showed efficacy.

Signaling Pathway: PI3K/Akt Survival Pathway

Caption: Hypothesized neuroprotective signaling cascade.

Experimental Approaches:

-

Western Blot Analysis: In a neuronal cell model (e.g., SH-SY5Y), treat cells with the compound and a neurotoxic stimulus. Probe for key proteins in survival pathways, such as phosphorylated Akt (p-Akt), total Akt, Bcl-2, and cleaved caspase-3.

-

HDAC Inhibition Assay: Perform a cell-free or cell-based assay to determine the IC50 of the compound against various HDAC isoforms.

-

Gene Expression Analysis (RT-qPCR): Measure the mRNA levels of neurotrophic factors (e.g., BDNF) and anti-apoptotic genes (e.g., Bcl-2) in compound-treated neuronal cells.

Experimental Approaches:

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at the G1, S, or G2/M phase in sensitive cancer cell lines.

-

Apoptosis Assays: Employ Annexin V/PI staining followed by flow cytometry to quantify early and late apoptotic cells.

-

Tubulin Polymerization Assay: If structural similarity to known tubulin inhibitors is noted, a cell-free assay can determine if the compound directly inhibits microtubule formation.

Conclusion: Charting a Path Forward

This compound stands as a promising chemical entity at the intersection of established and versatile pharmacophores. Its structural design strongly suggests the potential for significant biological activities, particularly in the realms of epilepsy, neurodegeneration, and oncology. The systematic, multi-phased experimental approach detailed in this guide provides a robust framework for researchers to rigorously test these hypotheses. By progressing from broad phenotypic screening to deep mechanistic studies, the true therapeutic potential of this novel molecule can be thoroughly elucidated, paving the way for its potential development as a next-generation therapeutic agent.

References

- Modulation of Synaptic Transmission and Analysis of Neuroprotective Effects of Valproic Acid and Derivates in Rat Embryonic Motoneurons - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC - PubMed Central. (2018). National Center for Biotechnology Information.

- Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). PubMed.

- Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. (2018). PubMed.

- Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation. (n.d.). Frontiers.

- Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. (2021). PubMed.

- Synthesis and Evaluation of the Anticonvulsant Activities of Triazole-Containing Benzo[ d ]oxazoles. (2025). ResearchGate.

- A new derivative of valproic acid amide possesses a broad-spectrum antiseizure profile and unique activity against status epilepticus and organophosphate neuronal damage. (2011). PubMed.

- The Neuroprotective Effect of Treatment of Valproic Acid in Acute Spinal Cord Injury - PMC. (n.d.). National Center for Biotechnology Information.

- Neuroprotective effects of sodium valproate on hippocampal cell and volume, and cognitive function in a rat model of focal cerebral ischemia. (2022). PubMed.

- Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC. (n.d.). National Center for Biotechnology Information.

- Mechanism of Action of Valproic Acid and Its Derivatives. (2020). Symbiosis Online Publishing.

- A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid. (n.d.). National Center for Biotechnology Information.

- Valproic Acid Pharmacology. (n.d.). News-Medical.Net.

- Valproic Acid. (2024). StatPearls - NCBI Bookshelf.

- A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019). National Center for Biotechnology Information.

- A comprehensive review on biological activities of oxazole derivatives. (n.d.). ResearchGate.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). PubMed.

- Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. (n.d.). PubMed.

- An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022). ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 4. A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of Synaptic Transmission and Analysis of Neuroprotective Effects of Valproic Acid and Derivates in Rat Embryonic Motoneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation [frontiersin.org]

- 14. The Neuroprotective Effect of Treatment of Valproic Acid in Acute Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of sodium valproate on hippocampal cell and volume, and cognitive function in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Toxicity Prediction of 2-(2-Propylvaleryl)oxazole

Abstract

The imperative to de-risk novel chemical entities early in the development pipeline has positioned in silico toxicology as an indispensable discipline. This guide provides a comprehensive, technically-grounded workflow for the predictive toxicity assessment of 2-(2-Propylvaleryl)oxazole, a novel small molecule. By leveraging a suite of computational models, we will construct a robust toxicological profile, encompassing physicochemical properties, mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. This document is intended for researchers, toxicologists, and drug development professionals, offering a self-validating framework for computational safety assessment that aligns with global regulatory expectations. We will explore the causality behind methodological choices, from the application of complementary (Q)SAR models in accordance with ICH M7 guidelines to the principles of read-across for data gap filling, ensuring a narrative grounded in scientific integrity and actionable insights.

Introduction: The Imperative of Predictive Toxicology

The attrition of promising drug candidates due to unforeseen toxicity in late-stage development represents a significant financial and ethical burden. In silico toxicology offers a powerful, cost-effective, and rapid alternative to traditional animal testing for pre-screening and prioritizing compounds.[1] By modeling the relationship between a chemical's structure and its potential for adverse effects, we can identify potential liabilities before a molecule is even synthesized.[1]

This guide focuses on a hypothetical novel compound, this compound. The absence of empirical data for this molecule makes it an ideal case study for demonstrating the power and process of a purely predictive toxicological assessment. Our approach is rooted in established regulatory frameworks, such as the ICH M7 guideline for mutagenic impurities and the OECD principles for (Q)SAR model validation, to ensure the generated data is robust and defensible.[2][3][4][5]

The Subject Molecule: this compound

To initiate any in silico analysis, a machine-readable representation of the molecular structure is paramount. The structure of this compound is defined by an oxazole ring substituted at the 2-position with a 2-propylpentanoyl group.

-

Chemical Name: this compound

-

SMILES (Simplified Molecular Input Line Entry System): CCCC(CCC)C(=O)c1occn1

-

Molecular Formula: C11H17NO2

-

Parent Heterocycle: 1,3-Oxazole[6]

The workflow for our predictive assessment is outlined below.

Caption: Predictive toxicology workflow for this compound.

Foundational Analysis: Physicochemical & ADME Profiling

Before assessing specific toxicological endpoints, it is crucial to predict the molecule's fundamental physicochemical properties. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), which are critical determinants of its toxicological behavior.[7][8] Quantitative Structure-Property Relationship (QSPR) models are employed for these predictions.[9][10]

Predicted Physicochemical and ADME Properties

| Property | Predicted Value | Implication for Toxicity Assessment |

| Molecular Weight | 195.26 g/mol | Low molecular weight suggests potential for good absorption. |

| logP (Octanol-Water Partition Coefficient) | 2.8 | Indicates moderate lipophilicity, suggesting possible membrane permeability. |

| Water Solubility (logS) | -3.5 | Low aqueous solubility may impact bioavailability and limit exposure in certain toxicity assays. |

| pKa (Acidic) | None | No readily ionizable acidic protons. |

| pKa (Basic) | ~1.5 (oxazole nitrogen) | Weakly basic, likely protonated only under highly acidic conditions. |

| Human Intestinal Absorption | High | Suggests significant oral bioavailability. |

| Blood-Brain Barrier Penetration | Likely | Moderate lipophilicity and low molecular weight suggest potential for CNS exposure. |

These values are hypothetical and would be generated using software platforms like ACD/Percepta or similar QSPR models.[7][8][9][10]

Core Toxicity Endpoint Prediction

A multi-pronged approach is essential for a comprehensive toxicity assessment. We will evaluate key endpoints known to be major contributors to drug attrition.

Mutagenicity Assessment (Ames Test Prediction)

The assessment of mutagenic potential is a critical regulatory requirement, governed by the ICH M7 guideline. This framework mandates a dual-pronged computational approach, utilizing two complementary methodologies: an expert rule-based system and a statistical-based system.[2][11][12][13]

-

Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of "structural alerts"—molecular substructures known to be associated with mutagenicity.[14][15][16] The system identifies if the query molecule contains any of these alerts.

-

Statistical-Based Systems (e.g., Sarah Nexus): These models are built on large datasets of Ames test results and use machine learning algorithms to predict mutagenicity based on a statistical analysis of molecular fragments.[17]

Protocol: ICH M7 In Silico Mutagenicity Assessment

-

Input: The SMILES string for this compound is submitted to both an expert rule-based and a statistical-based prediction platform.

-

Expert System Analysis: The structure is screened against a comprehensive knowledge base of mutagenicity alerts. The output will indicate the presence or absence of alerts and provide a qualitative prediction (e.g., "Positive," "Negative," "Equivocal").

-

Statistical System Analysis: The molecule is fragmented, and these fragments are compared to those in the model's training set. A prediction of "Positive" or "Negative" is generated, often accompanied by a confidence score.

-

Result Integration: The predictions from both systems are combined.

Predicted Mutagenicity for this compound

| Methodology | Prediction | Rationale / Structural Alert | ICH M7 Class |

| Expert Rule-Based (e.g., Derek Nexus) | Negative | No structural alerts for mutagenicity were identified. The oxazole ring itself is not a classic mutagenic toxicophore. | Class 5 |

| Statistical-Based (e.g., Sarah Nexus) | Negative | The molecular fragments are not statistically associated with mutagenicity in the training dataset. | Class 5 |

| Overall Conclusion | Negative | The compound is predicted to be non-mutagenic. | Class 5 |

Carcinogenicity Prediction

Predicting carcinogenicity is notoriously complex due to the multitude of underlying mechanisms, both genotoxic and non-genotoxic.[18][19][20] In silico models for carcinogenicity often rely on large databases of rodent carcinogenicity data and employ various machine learning algorithms.[17][21]

Predicted Carcinogenicity for this compound

| Prediction Model Type | Predicted Outcome (Rodent) | Confidence |

| Statistical QSAR Model | Non-carcinogen | Moderate |

| Structural Alert Analysis | No alerts for carcinogenicity | High |

The prediction of non-carcinogenicity is consistent with the negative mutagenicity prediction, as genotoxicity is a common initiating event in carcinogenesis.[19]

Hepatotoxicity (DILI) Prediction

Drug-Induced Liver Injury (DILI) is a leading cause of drug withdrawal.[22][23] Predictive models for DILI often analyze structural features associated with mechanisms like oxidative stress, mitochondrial damage, and bile salt export pump (BSEP) inhibition.[22][24]

Caption: A multi-model approach to predicting DILI risk.

Predicted Hepatotoxicity for this compound

| Prediction Approach | Predicted Outcome | Rationale |

| Structural Alert Analysis | No alert | The molecule lacks common structural motifs associated with hepatotoxicity (e.g., aniline, nitroaromatics). |

| Mechanistic QSAR | Low Risk | No predicted significant liabilities for key DILI-initiating events (e.g., mitochondrial toxicity, BSEP inhibition). |

| Overall Conclusion | Low Risk of DILI | The compound is not predicted to be a direct-acting hepatotoxin. |

Cardiotoxicity (hERG Blockade) Prediction

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[25][26][27][28] Therefore, predicting hERG blockade is a critical step in safety assessment.[29] QSAR models for hERG inhibition are well-established and typically look for common pharmacophoric features: a basic nitrogen atom and hydrophobic/aromatic groups.[25][26][28]

Predicted hERG Liability for this compound

| Feature Analysis | Presence in Molecule | Predicted hERG Risk |

| Basic Nitrogen | Yes (oxazole, pKa ~1.5) | Very low contribution due to extremely weak basicity. |

| Hydrophobicity (logP) | 2.8 | Moderate lipophilicity is a feature of many hERG blockers. |

| Overall QSAR Prediction | Low to Moderate Risk | While lacking a strong basic center, the molecule's lipophilicity may confer some affinity for the hERG channel. Further investigation would be warranted. |

Advanced Assessment: Read-Across Analysis

For a novel chemical with no experimental data, the read-across approach provides a powerful method for data gap filling.[30][31][32] This technique assumes that structurally similar compounds will have similar toxicological properties.[30] The justification for read-across must be robust and scientifically sound, as outlined in ECHA guidance.[30][33][34]

Protocol: Read-Across for Hepatotoxicity Confirmation

-

Analogue Identification: Search chemical databases (e.g., eChemPortal, OECD QSAR Toolbox) for structurally similar compounds with available in vivo hepatotoxicity data. Analogues should share the oxazole core and/or the branched alkyl chain.

-

Similarity Justification:

-

Structural Similarity: The core scaffold and key functional groups are shared.

-

Physicochemical Similarity: Compare predicted logP, solubility, and molecular weight.

-

Metabolic Similarity: Predict metabolic pathways to ensure the target and source compounds do not produce vastly different metabolites.

-

-

Data Gap Filling: If suitable analogues with reliable data are found, their toxicity profiles can be "read across" to the target molecule.

Hypothetical Read-Across Scenario

-

Source Analogue: 2-isobutyryloxazole (a structurally simpler analogue).

-

Source Data: No evidence of hepatotoxicity in a 28-day rat study.

-

Read-Across Justification: Both molecules share the 2-acyloxazole scaffold. The target molecule has a larger, more lipophilic alkyl chain, which could potentially increase metabolic burden, but the core structure is not associated with reactivity.

Synthesis and Final Risk Assessment

This in silico assessment provides a comprehensive, albeit predictive, initial safety profile for this compound.

Summary of Predicted Toxicological Profile

| Endpoint | Prediction | Confidence | Recommendation |

| Mutagenicity | Negative | High | Low priority for Ames testing. |

| Carcinogenicity | Non-carcinogen | Moderate | Low priority for long-term studies. |

| Hepatotoxicity | Low Risk | Moderate | Monitor liver enzymes in any future in vivo studies. |

| Cardiotoxicity (hERG) | Low to Moderate Risk | Low-Moderate | Prioritize for early in vitro hERG screening (e.g., patch clamp). |

This integrated assessment suggests that this compound has a generally favorable in silico safety profile, with the most notable potential liability being a low to moderate risk of hERG channel interaction. This allows for a data-driven strategy for subsequent experimental testing, prioritizing resources to address the areas of highest uncertainty.

Conclusion: The Role of In Silico Assessment in Modern Drug Development

The in silico toxicity prediction workflow detailed in this guide represents a powerful, ethical, and efficient approach to de-risking novel chemical entities. By systematically applying a battery of validated computational models, we have constructed a detailed toxicological profile for this compound without the need for initial resource-intensive laboratory experiments. This predictive assessment provides a critical foundation for informed decision-making, enabling researchers to prioritize compounds with a higher probability of success and design intelligent, targeted experimental validation strategies. As computational methodologies continue to evolve in accuracy and scope, their integration into the core of the research and development process will be paramount to accelerating the delivery of safer, more effective medicines.

References

-

ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline . European Medicines Agency. [Link]

-

In silico prediction of hERG potassium channel blockage by chemical category approaches . Toxicology Research. [Link]

-

Validation of QSAR models for legislative purposes . National Institutes of Health. [Link]

-

Predicting Chemical Carcinogens Using a Hybrid Neural Network Deep Learning Method . MDPI. [Link]

-

Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) . International Council for Harmonisation. [Link]

-

In silico prediction of hERG blockers using machine learning and deep learning approaches . National Institutes of Health. [Link]

-

In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning . National Institutes of Health. [Link]

-

ICH M7: How to Manage Mutagenic Impurities Step by Step . GuideGxP. [Link]

-

Predictive in silico modeling for hERG channel blockers . National Institutes of Health. [Link]

-

In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs . National Institutes of Health. [Link]

-

In silico prediction of hERG inhibition . National Institutes of Health. [Link]

-

Applications of In Silico Models to Predict Drug-Induced Liver Injury . National Institutes of Health. [Link]

-

Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines . Veeprho. [Link]

-

Knowledge-based expert systems for toxicity and metabolism prediction: DEREK, StAR and METEOR . National Institutes of Health. [Link]

-

In silico prediction of hERG potassium channel blockage by chemical category approaches . Royal Society of Chemistry. [Link]

-

In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning . SciSpace. [Link]

-

Knowledge-Based Expert Systems for Toxicity and Metabolism Prediction: DEREK, StAR and METEOR . Taylor & Francis Online. [Link]

-

ICH M7 Mutagenic Impurities Guidelines . Tox by Design. [Link]

-

In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning . ACS Publications. [Link]

-

Toward Explainable Carcinogenicity Prediction: An Integrated Cheminformatics Approach and Consensus Framework for Possibly Carcinogenic Chemicals . ACS Publications. [Link]

-

Predicting Dose-Dependent Carcinogenicity of Chemical Mixtures Using a Novel Hybrid Neural Network Framework and Mathematical Approach . MDPI. [Link]

-

In Silico Prediction of Physicochemical Properties . Semantic Scholar. [Link]

-

In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review . National Institutes of Health. [Link]

-

Validation of QSAR Models . Basicmedical Key. [Link]

-

In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning . ACS Publications. [Link]

-

Predicting Environmental Chemical Carcinogenicity using a Hybrid Machine-Learning Approach . bioRxiv. [Link]

-

A computational framework to in silico screen for drug-induced hepatocellular toxicity . National Institutes of Health. [Link]

-

The Characterisation of (Quantitative) Structure-Activity Relationships - Preliminary Guidance . JRC Publications Repository. [Link]

-

Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity . JRC Publications Repository. [Link]

-

Read Across Approach Toxicology . Bibra. [Link]

-

Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models . OECD. [Link]

-

In Silico Models to Predict Drug-Induced Liver Injury . Encyclopedia.pub. [Link]

-

In silico expert rule-based and statistical-based programs . ForthTox. [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Modeling . ToxStrategies. [Link]

-

Simply Predict® | Read-Across and QSAR experts | in silico consulting . Simply Predict. [Link]

-

OECD QSAR Assessment Framework in REACH dossier evaluation: what you need to know . YouTube. [Link]

-

ECHA Guidelines for Read-across and Grouping . ResearchGate. [Link]

-

Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure . ACS Publications. [Link]

-

Quantitative structure–activity relationship . Wikipedia. [Link]

-

A Statistical Exploration of QSAR Models in Cancer Risk Assessment: A Case Study on Pesticide-Active Substances and Metabolites . National Institutes of Health. [Link]

-

Advice on using read-across for UVCB substances . Flashpoint srl. [Link]

-

Workshop on read-across: role and guidance in chemical risk assessment . EFSA. [Link]

-

t4 report: Toward Good Read-Across Practice (GRAP) Guidance . National Institutes of Health. [Link]

-

In Silico Mutagenicity and Toxicology Predictions . PozeSCAF. [Link]

-

In Silico Prediction of Drug-Induced Liver Injury Based on Adverse Drug Reaction Reports . Oxford Academic. [Link]

-

Oxazole . PubChem. [Link]

Sources

- 1. pozescaf.com [pozescaf.com]

- 2. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Validation of QSAR models for legislative purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]

- 5. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 6. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. acs.figshare.com [acs.figshare.com]

- 11. database.ich.org [database.ich.org]

- 12. guidegxp.com [guidegxp.com]

- 13. veeprho.com [veeprho.com]

- 14. Knowledge-based expert systems for toxicity and metabolism prediction: DEREK, StAR and METEOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. ForthTox Toxicology Consultancy [forthtox.com]

- 17. A Statistical Exploration of QSAR Models in Cancer Risk Assessment: A Case Study on Pesticide-Active Substances and Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Predicting Chemical Carcinogens Using a Hybrid Neural Network Deep Learning Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Predicting Environmental Chemical Carcinogenicity using a Hybrid Machine-Learning Approach | bioRxiv [biorxiv.org]

- 21. mdpi.com [mdpi.com]

- 22. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. A computational framework to in silico screen for drug-induced hepatocellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Predictive in silico modeling for hERG channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. In silico prediction of hERG potassium channel blockage by chemical category approaches - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 29. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Read Across Approach Toxicology | Bibra [bibra-information.co.uk]

- 31. Workshop on read-across: role and guidance in chemical risk assessment | EFSA [efsa.europa.eu]

- 32. t4 report: Toward Good Read-Across Practice (GRAP) Guidance - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. flashpointsrl.com [flashpointsrl.com]

Whitepaper: Synthesis and Isolation of 2-(2-Propylpentanoyl)oxazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract